

# Application Notes: Ceftriaxone Sodium Salt for In Vivo Studies in Rats

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Compound of Interest		
Compound Name:	Ceftriaxone sodium salt	
Cat. No.:	B15604573	Get Quote

#### Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic belonging to the beta-lactam class, known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Beyond its antimicrobial properties, ceftriaxone has garnered significant interest in neuroscience research for its ability to upregulate the expression of glutamate transporter 1 (GLT-1) in the central nervous system (CNS).[1][5][6] This neuroprotective characteristic makes it a valuable tool for in vivo studies in rat models of various neurological and psychiatric disorders associated with glutamate dysregulation, such as ischemic stroke, neuropathic pain, and substance use disorders.[1][6][7]

#### Mechanism of Action

Ceftriaxone exhibits a dual mechanism of action depending on the biological system being studied.

Antibacterial Action: Ceftriaxone irreversibly binds to penicillin-binding proteins (PBPs), such
as transpeptidases, located in the bacterial cytoplasmic membrane.[2][3] This binding inhibits
the final transpeptidation step of peptidoglycan synthesis, a critical component of the
bacterial cell wall. The resulting disruption in cell wall integrity leads to bacterial cell lysis and
death.[4]



• Neuroprotective Action: In the CNS, ceftriaxone's neuroprotective effects are primarily attributed to its ability to increase the expression and function of the astrocytic glutamate transporter GLT-1.[5][6] GLT-1 is responsible for the majority of glutamate uptake from the synaptic cleft. By upregulating GLT-1, ceftriaxone enhances the clearance of extracellular glutamate, thereby reducing excitotoxicity and providing neuroprotection in conditions characterized by hyperglutamatergic states.[6] The precise signaling pathway for GLT-1 upregulation is still under investigation, but studies suggest the involvement of transcription factors such as NF-kB and the Akt signaling pathway.[8]

# Data Presentation Pharmacokinetics in Rats

Ceftriaxone demonstrates rapid absorption and a relatively short half-life in rats.

Pharmacokinetic parameters can be influenced by the administration route and the health status of the animal (e.g., sepsis).[9][10][11]

Parameter	Value	Rat Strain	Dose & Route	Source
Half-life (t½)	1 - 1.5 hours	Sprague-Dawley	0.25 - 2 g/kg, SC	[9][12]
Elimination Half- life	5.8 - 8.7 hours	Not Specified	Not Specified	[2][3]
Plasma Clearance	0.21 mL/min (septic)	Sprague-Dawley	100 mg/kg, IP	[10]
Plasma Clearance	0.32 mL/min (sham)	Sprague-Dawley	100 mg/kg, IP	[10]
Protein Binding	~95%	Not Specified	Not Specified	[3]
Elimination	No accumulation; virtually complete elimination by 16 hours post-last dose.	Sprague-Dawley	Up to 2 g/kg/day, SC	[9][12]

### **Efficacy in Various Rat Models**



The most common dosage for neurological studies in rats is 200 mg/kg, administered for several consecutive days.[1]

Rat Model	Dosing Regimen	Key Findings	Source
Neuropathic Pain (CCI)	200 mg/kg/day, IP	Attenuated pain behaviors; reduced oxidative stress and apoptosis markers in the spinal cord.	[13]
Radicular Pain	Not Specified	Alleviated mechanical allodynia and thermal hyperalgesia; reduced spinal astrocyte activation.	[7]
Ischemic Stroke (MCAO)	200 mg/kg/day for 5 days	Reduced glutamate levels and normalized GLT-1 expression in the frontal cortex and hippocampus.	[1]
Ethanol Dependence	Not Specified	Upregulated GLT-1 and xCT expression in the prefrontal cortex and nucleus accumbens; reduced ethanol consumption.	[8]
Traumatic Brain Injury	200 mg/kg/day for 7 days	Increased GLT-1 expression and reduced the duration of traumatic seizures.	[6]

### **Toxicology and Safety in Rats**

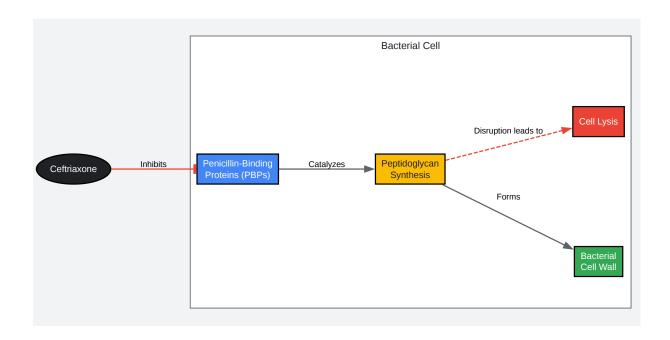
Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated in rats.[9]



Parameter	Finding	Dose & Duration	Rat Strain	Source
NOAEL	0.5 g/kg/day	6 months	Sprague-Dawley	[9][12]
General Health	No significant differences in body weight or food consumption.	Up to 2 g/kg/day for 6 months	Sprague-Dawley	[9][12]
Nephrotoxicity	Increased serum creatinine and urea; decreased urine creatinine and urea.	180 mg/kg & 360 mg/kg, IM for 5 days	Albino Rats	[14]
Intestinal Effects	Short-term use led to intestinal barrier disruption and dynamic changes in gut microbiota.	Not Specified, 1 week	Sprague-Dawley	[15]
Local Effects	Injection site trauma and reversible anemia (attributable to SC route).	Up to 2 g/kg/day for 6 months	Sprague-Dawley	[9][12]
Other Findings	Reversible cecum dilatation; persistent bile duct dilatation in a few animals.	Up to 2 g/kg/day for 6 months	Sprague-Dawley	[9][12]

## **Visualizations**

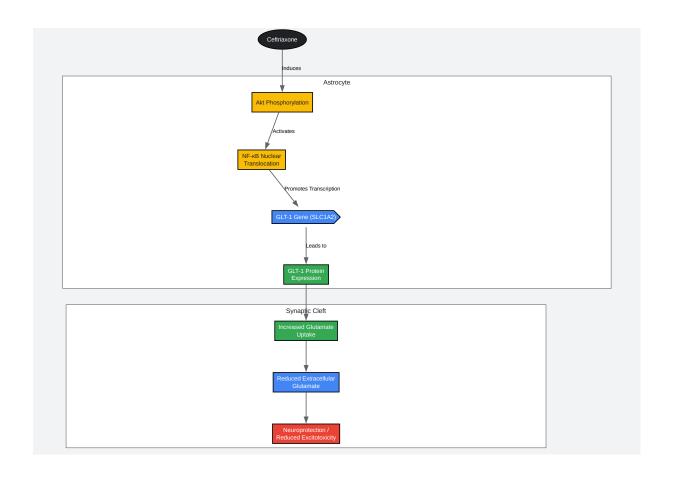




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Caption: Antibacterial mechanism of ceftriaxone.

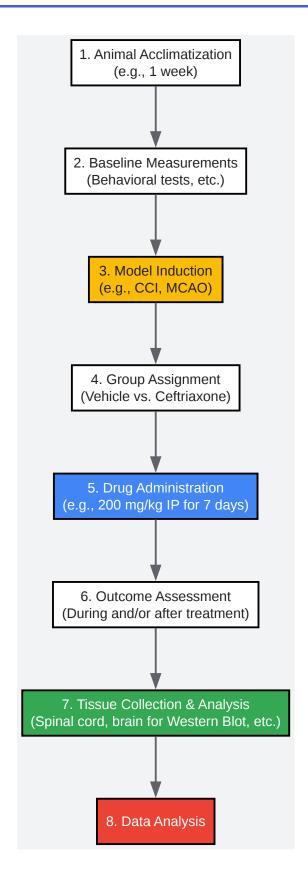




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Caption: Neuroprotective signaling pathway of ceftriaxone.





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Caption: General experimental workflow for in vivo studies.



### **Experimental Protocols**

Protocol 1: Preparation and Administration of Ceftriaxone Sodium Salt

This protocol outlines the preparation and administration of ceftriaxone for in vivo studies in rats.

#### Materials:

- Ceftriaxone Sodium Salt (powder form)
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 25-27 gauge)
- Analytical balance
- · Rat scale

#### Procedure:

- Dose Calculation:
  - Weigh the rat to determine the exact body weight.
  - Calculate the total amount of ceftriaxone needed based on the desired dose (e.g., 200 mg/kg).
  - Example: For a 300 g (0.3 kg) rat at a dose of 200 mg/kg: 0.3 kg \* 200 mg/kg = 60 mg of ceftriaxone.
- Reconstitution:
  - Ceftriaxone sodium salt is readily soluble in water or saline.[14]

### Methodological & Application





- On the day of injection, weigh the calculated amount of ceftriaxone powder and place it in a sterile tube.
- Add a specific volume of sterile saline to achieve a desired concentration. For intraperitoneal (IP) or subcutaneous (SC) injections, a final injection volume of 1-2 mL/kg is common.
- Example: To inject 1 mL/kg, dissolve the 60 mg of ceftriaxone in 0.3 mL of sterile saline.
   This results in a stock concentration of 200 mg/mL.
- Vortex thoroughly until the powder is completely dissolved. The solution may have a pale yellowish color.[2]

#### Administration:

- Animal Handling: Properly restrain the rat.
- Intraperitoneal (IP) Injection: Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate slightly to ensure no fluid (urine, blood) is drawn back before injecting the solution.
- Subcutaneous (SC) Injection: Lift the loose skin over the back/scruff of the neck to form a tent. Insert the needle into the base of the tent and inject the solution. Rotate injection sites if administering for multiple days to minimize local trauma.[16]
- Intravenous (IV) Injection: Typically administered via the tail vein. This requires proper restraint and often warming of the tail to dilate the vein. This route is less common for long-term studies in rats due to potential for tail necrosis.[16]
- Record the time, date, dose, and volume administered.

Protocol 2: Assessing Neuroprotective Effects in a Rat Model of Neuropathic Pain

This protocol is adapted from studies investigating ceftriaxone's effect on chronic constriction injury (CCI), a common model of neuropathic pain.[13]

Materials:



- Male Sprague-Dawley or Wistar rats (200-250 g)
- Anesthetics (e.g., isoflurane or ketamine/xylazine)
- Surgical tools
- 4-0 chromic gut sutures
- Prepared ceftriaxone solution (as per Protocol 1)
- Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)
- Tissue homogenization buffer, protein assay kit, Western blot reagents

#### Procedure:

- CCI Surgery (Model Induction):
  - Anesthetize the rat.
  - Expose the sciatic nerve in one hind limb.
  - Loosely ligate the nerve with four chromic gut sutures, spaced about 1 mm apart, until a slight constriction is observed.
  - Close the incision with sutures or staples. Sham-operated animals will undergo the same procedure without nerve ligation.
- Treatment:
  - Allow animals to recover for 24-48 hours post-surgery.
  - Begin daily IP injections of ceftriaxone (e.g., 200 mg/kg) or vehicle (saline) for a predetermined period (e.g., 7-14 days).
- Behavioral Assessment (Outcome Measurement):
  - Establish a baseline measurement before surgery.



- Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a heat source) on specific days postsurgery (e.g., days 3, 7, 10, and 14).[7]
- Perform testing before the daily drug administration to avoid acute drug effects.
- Tissue Collection and Analysis:
  - At the end of the treatment period, euthanize the rats via an approved method.
  - Quickly dissect the lumbar spinal cord (L4-L6 segments).
  - Homogenize the tissue and determine the protein concentration.
  - Perform Western blot analysis to quantify the expression levels of GLT-1. Other relevant markers could include astrocyte activation markers (GFAP) or apoptosis markers (Bax, Bcl-2, cleaved caspase-3).[7][13]

Protocol 3: Pharmacokinetic (PK) Analysis

This protocol describes a method for collecting samples for PK analysis in rats.

#### Materials:

- Rats fitted with jugular vein catheters (optional, for serial sampling)
- Prepared ceftriaxone solution (as per Protocol 1)
- Blood collection tubes (e.g., containing K3EDTA anticoagulant)[9]
- Centrifuge
- Materials for drug analysis (e.g., HPLC system)[17][18]

#### Procedure:

• Drug Administration:



Administer a single dose of ceftriaxone via the desired route (e.g., 100 mg/kg, IP or IV).
 [19]

#### Blood Sampling:

- Collect blood samples at multiple time points post-administration. Typical time points might include: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 360 minutes.
- For terminal studies, different groups of rats can be used for each time point.[19] For serial studies, a catheter is necessary to avoid stressing the animal with repeated sampling.
- Collect approximately 0.2-0.3 mL of blood at each time point into anticoagulant-containing tubes.

#### Plasma Preparation:

- Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

#### Ceftriaxone Quantification:

- Analyze the plasma samples to determine the concentration of ceftriaxone, typically using a validated High-Performance Liquid Chromatography (HPLC) method.[17][18]
- The method often involves protein precipitation followed by analysis via LC/MS or HPLC-UV.[9]

#### Data Analysis:

 Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.



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